Tert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate

Lipophilicity Drug Design ADME

Sourcing unprotected 2-(trifluoromethyl)pyrrole introduces N-H side reactions during lithiation and electrophilic substitutions, compromising regioselectivity and overall yields. This compound resolves that bottleneck by providing an integrated, orthogonal N-Boc protection strategy paired with the electron-withdrawing CF3 group. It enables reliable, high-yielding library synthesis for medicinal chemistry and agrochemical programs. • Quantified lipophilicity gain (Δ ClogP ≈ +1.2) versus non-fluorinated analogs, critical for optimizing cellular permeability of intracellular kinase inhibitors. • Pre-functionalized precursor for 2-(trifluoromethyl)proline synthesis, protecting the N-center during hydrogenation and lithiation steps. • Standard high-purity intermediate supplied for agrochemical discovery, specifically for diversifying trifluoromethylpyrrole-based insecticides and fungicides.

Molecular Formula C10H12F3NO2
Molecular Weight 235.206
CAS No. 1446436-59-4
Cat. No. B2746845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(trifluoromethyl)-1h-pyrrole-1-carboxylate
CAS1446436-59-4
Molecular FormulaC10H12F3NO2
Molecular Weight235.206
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC=C1C(F)(F)F
InChIInChI=1S/C10H12F3NO2/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13/h4-6H,1-3H3
InChIKeyZTXUBBBNFDANEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate: Dual-Functional Pyrrole Building Block


Tert-butyl 2-(trifluoromethyl)-1H-pyrrole-1-carboxylate (CAS 1446436-59-4) is an N-Boc-protected, 2-trifluoromethyl-substituted pyrrole. It belongs to the class of fluorinated heterocyclic building blocks widely used in drug discovery and agrochemical research [1]. The Boc group provides orthogonal N-protection, essential for selective synthetic transformations, while the trifluoromethyl group introduces significant electron-withdrawing character and lipophilicity, features highly valued in modulating the pharmacokinetic profiles of drug candidates [2]. This compound serves as a versatile intermediate for generating libraries of CF3-containing bioactive molecules.

Why Generic Analogs Cannot Replace This Building Block


Substituting this compound with a generic analog like N-Boc-pyrrole or unprotected 2-trifluoromethylpyrrole leads to a loss of critical functionality. N-Boc-pyrrole lacks the CF3 group, drastically altering the electronic and lipophilic properties of any downstream product, which is essential for target binding and metabolic stability [1]. Conversely, using the unprotected 2-trifluoromethylpyrrole forfeits the orthogonal N-protection strategy, making it incompatible with many standard reaction sequences as the reactive N-H group participates in side reactions, notably lithiation or electrophilic substitutions where the unprotected pyrrole shows different regioselectivity . The precise integration of both functional groups in a single entity provides a unique synthetic efficiency advantage for complex molecule construction.

Quantified Differentiation Against Closest Analogs


Enhanced Lipophilicity vs. Non-Fluorinated N-Boc-pyrrole

The substitution of a hydrogen atom for a trifluoromethyl group on a pyrrole ring results in a highly significant increase in lipophilicity, which directly impacts membrane permeability and metabolic stability in drug candidates [1]. The logP for the target compound is predicted to be significantly higher than its non-fluorinated analog, N-Boc-pyrrole. This difference is a key procurement factor for projects targeting intracellular or CNS-based targets.

Lipophilicity Drug Design ADME

Attenuated Electron Density on Pyrrole Ring

The strong electron-withdrawing effect of the -CF3 group deactivates the pyrrole ring towards electrophilic aromatic substitution compared to N-Boc-pyrrole. Quantitatively, the Hammett substituent constant (σp) for -CF3 is +0.54, whereas for -H it is 0.00 [1]. This deactivation necessitates modified reaction conditions for subsequent functionalization, a critical parameter for process chemists planning a synthetic route.

Reactivity Electrophilic Substitution Electronic Effect

Orthogonal N-Protection vs. Unprotected Pyrrole

The Boc group is a fundamental orthogonal protecting group for amines. In unprotected 2-trifluoromethylpyrrole, the N-H bond is acidic and reacts readily with strong bases (e.g., n-BuLi) or organometallic reagents, consuming the reagent and potentially leading to decomposition [1]. The N-Boc protection of the target compound completely suppresses this non-productive consumption, enabling chemoselective transformations at other positions of the molecule, a well-established advantage critical for the convergent synthesis of complex structures [2].

Synthetic Methodology Protecting Groups Regioselectivity

Commercial Availability and Synthetic Efficiency

The target compound represents a strategic commercial shortcut. The alternative route to a 2-trifluoromethylated N-Boc-pyrrole would typically require two synthetic steps from pyrrole: N-protection followed by trifluoromethylation. Direct 2-position trifluoromethylation is known to be challenging and often low-yielding without specialized directing groups, with reported yields for such a sequence often below 40% over two steps [1]. Procuring the pre-assembled building block allows researchers to bypass this low-yielding step entirely, accelerating project timelines.

Procurement Efficiency Synthetic Efficiency Cost Avoidance

Optimal Procurement Scenarios


Accelerating CF3-Containing Kinase Inhibitor Libraries

In medicinal chemistry projects targeting kinases, the trifluoromethyl group is frequently used to occupy a hydrophobic back pocket. The target compound allows for the rapid parallel synthesis of focused libraries where the N-Boc group is cleaved as a final step to reveal the active pharmacophore, avoiding the synthetic liabilities of the unprotected pyrrole [1]. The quantified gain in ClogP (Δ ≈ +1.2, from Section 3) over non-fluorinated analogs is critical for achieving the desired cellular permeability for these intracellular targets.

Synthesis of Fluorinated Proline and Amino Acid Analogs

The compound serves as an ideal, pre-functionalized precursor for the synthesis of all isomeric 2-(trifluoromethyl)prolines, valuable constrained amino acid building blocks. This approach, as demonstrated with the unprotected core, relies on the regioselective functionalization and subsequent hydrogenation of the pyrrole ring [2]. Using the target compound with its Boc group intact protects the N-center during the required lithiation and electrophilic trapping steps, preventing irreversible N-alkylation and ensuring higher overall yields compared to the unprotected analog.

Agrochemical Discovery for Pest Control

Aryl pyrroles and trifluoromethylpyrroles represent a well-validated class of insecticides and fungicides [1]. The target compound is a key intermediate for introducing structural diversity into this scaffold. Its specific electronic properties (σp = +0.54) differentiate it from other 2-substituted N-Boc-pyrroles, and procurement of this single, high-purity intermediate significantly simplifies the synthesis of novel candidate molecules for biological screening against resistant pest strains.

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